1-(3-(tert-Butyl)-2-(2,2-difluoroethoxy)phenyl)-N-methylmethanamine
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Overview
Description
1-(3-(tert-Butyl)-2-(2,2-difluoroethoxy)phenyl)-N-methylmethanamine is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the difluoroethoxy group and the tert-butyl group imparts unique chemical properties to the molecule, making it a subject of extensive research.
Preparation Methods
The synthesis of 1-(3-(tert-Butyl)-2-(2,2-difluoroethoxy)phenyl)-N-methylmethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluoroethoxy intermediate: This step involves the reaction of a suitable phenol derivative with 2,2-difluoroethanol under basic conditions to form the difluoroethoxy group.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-(tert-Butyl)-2-(2,2-difluoroethoxy)phenyl)-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic ring.
Scientific Research Applications
1-(3-(tert-Butyl)-2-(2,2-difluoroethoxy)phenyl)-N-methylmethanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing fluorinated groups, which are valuable in medicinal chemistry.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(tert-Butyl)-2-(2,2-difluoroethoxy)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group can enhance the compound’s binding affinity to these targets, while the tert-butyl group can influence its pharmacokinetic properties. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 1-(3-(tert-Butyl)-2-(2,2-difluoroethoxy)phenyl)-N-methylmethanamine include:
1-(3-(tert-Butyl)-2-(2,2-difluoroethoxy)phenyl)-N-ethylmethanamine: This compound differs by having an ethyl group instead of a methyl group, which can affect its chemical and biological properties.
This compound hydrochloride: The hydrochloride salt form can have different solubility and stability characteristics.
This compound acetate: The acetate form can be used to modify the compound’s reactivity and solubility.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1-[3-tert-butyl-2-(2,2-difluoroethoxy)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F2NO/c1-14(2,3)11-7-5-6-10(8-17-4)13(11)18-9-12(15)16/h5-7,12,17H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIBCSGSDDWEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OCC(F)F)CNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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